![molecular formula C21H22N8O B6534238 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide CAS No. 1070862-31-5](/img/structure/B6534238.png)
4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide
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Description
The compound “4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide” is a complex organic molecule. It features a triazolopyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and can be seen as a bioisostere of natural purines .
Synthesis Analysis
The synthesis of similar triazolopyrimidine derivatives has been reported in the literature . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and highly specific. Substitution reactions of similar compounds have been reported in the literature . For instance, the reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with ketones and active methylene compounds resulted in the formation of the corresponding 7-substituted 3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidines .Mechanism of Action
Target of Action
The primary targets of the compound VU0632986-1 or F5065-0035 are currently unknown. The compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines . Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
Triazolopyrimidines, in general, are known to interact with various enzymes and receptors due to their ability to form specific interactions . These interactions can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the exact biochemical pathways affected by VU0632986-1 or F5065-0035. Based on the known activities of similar compounds, it’s possible that this compound could affect a variety of biochemical pathways related to its pharmacological activities .
Result of Action
Based on the known pharmacological activities of similar compounds, it’s possible that this compound could have various effects at the molecular and cellular levels, such as inhibiting enzyme activity, modulating receptor function, or affecting cell signaling pathways .
Future Directions
The future directions for research on this compound could include further exploration of its potential biological activities. For instance, it could be interesting to investigate its potential anticancer properties, given the reported activity of similar compounds . Additionally, further studies could focus on optimizing its synthesis and exploring its mechanism of action .
properties
IUPAC Name |
4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c1-27-19-18(25-26-27)20(24-14-23-19)28-9-11-29(12-10-28)21(30)22-13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8,14H,9-13H2,1H3,(H,22,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSGOHULFFSXJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CC5=CC=CC=C54)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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